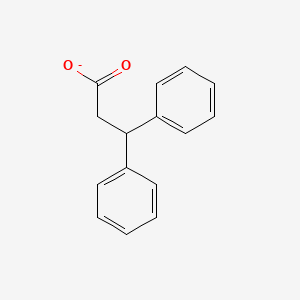

3,3-Diphenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGAPWJKAYCHR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diphenylpropanoate and Precursors

Synthesis of 3,3-Diphenylpropanoic Acid

The creation of the 3,3-diphenylpropanoic acid structure is a critical first step, with various methods developed to achieve this framework.

Alkylation Reactions in the Construction of Diphenylpropanoic Acid Scaffolds

A primary route to synthesizing 3,3-diphenylpropanoic acid involves the Friedel-Crafts alkylation reaction. google.com In this approach, benzene (B151609) is reacted with an appropriate three-carbon electrophile. One documented method uses cinnamic acid as the starting material, which reacts with benzene in the presence of a catalyst like anhydrous aluminum trichloride (B1173362) or an ionic liquid to yield 3,3-diphenylpropanoic acid. google.comgoogle.com Another variation involves the alkylation of diphenylmethane (B89790). However, direct alkylation of diphenylmethane can sometimes lead to a mixture of products, making the reaction of benzene with cinnamic acid a more direct route. orgsyn.orggoogle.com

A notable synthesis involves the reaction of cinnamonitrile (B126248) with benzene using anhydrous aluminum trichloride as a catalyst. The reaction is typically heated to reflux for several hours. Subsequent hydrolysis of the resulting 3,3-diphenylpropionitrile yields 3,3-diphenylpropanoic acid. google.com This method has been reported to produce high yields of the intermediate nitrile. google.com

Table 1: Alkylation Approaches to 3,3-Diphenylpropanoic Acid Precursors

| Starting Materials | Catalyst/Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Cinnamic Acid, Benzene | Anhydrous Aluminum Trichloride | - | 3,3-Diphenylpropanoic Acid | google.com |

| Cinnamonitrile, Benzene | Anhydrous Aluminum Trichloride | 3,3-Diphenylpropionitrile | 3,3-Diphenylpropanoic Acid | google.com |

Ionic Liquid Mediated Approaches for Propanoic Acid Derivatives

Ionic liquids (ILs) have emerged as green and efficient media and catalysts for organic synthesis, including the preparation of propanoic acid derivatives. google.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds, make them attractive alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net

In the context of 3,3-diphenylpropanoic acid synthesis, an ionic liquid composed of 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and aluminum trichloride (AlCl₃) has been successfully employed as a catalyst. google.com This method involves the alkylation of benzene with cinnamic acid. The reaction proceeds under reflux conditions, and upon completion, the ionic liquid can be separated by the addition of water and recycled after distillation. google.com This approach not only provides good yields but also aligns with the principles of green chemistry by enabling catalyst recycling. google.comresearchgate.net The use of ionic liquids can also stabilize intermediates and, in some cases, enhance reaction rates and selectivity compared to conventional methods. researchgate.netnih.gov

Table 2: Ionic Liquid-Catalyzed Synthesis of 3,3-Diphenylpropanoic Acid

| Reactants | Ionic Liquid Catalyst | Reaction Conditions | Yield | Reference |

|---|

Dianion Chemistry in C-Alkylation Processes for α,β-Diphenylpropionic Acid Synthesis

Dianion chemistry offers a powerful tool for carbon-carbon bond formation. orgsyn.org The synthesis of α,β-diphenylpropionic acid, an isomer of 3,3-diphenylpropanoic acid, has been effectively achieved using this strategy, which illustrates the utility of dianions in constructing diphenylpropanoic scaffolds. orgsyn.orgchemeurope.com

This method involves the generation of a dianion from phenylacetic acid using a strong base, such as sodium amide or potassium amide, in liquid ammonia (B1221849). orgsyn.org The resulting dianion is a potent nucleophile that can then be alkylated. In a procedure adapted from Hauser and Chambers, the dianion of phenylacetic acid is reacted with benzyl (B1604629) chloride. orgsyn.orgchemeurope.com This C-alkylation step forms the α,β-diphenylpropionic acid backbone. The reaction is typically stirred for an hour before workup, which involves dissolving the resulting solid in water and acidifying to precipitate the product. orgsyn.org This dianion-based alkylation provides a more convenient and higher-yielding route to α,β-diphenylpropionic acid compared to previous methods like the benzylation of diethyl phenylmalonate or phenylacetonitrile (B145931) followed by hydrolysis. orgsyn.org

This approach highlights the "Ivanov reaction," where magnesium-enediolate dianions of aryl acetic acids (Ivanov reagents) react with electrophiles. chemeurope.comwikipedia.org The reaction proceeds through a Zimmerman-Traxler six-membered chair-like transition state, which accounts for its high stereoselectivity. wikipedia.org

Esterification Pathways to 3,3-Diphenylpropanoate

Once 3,3-diphenylpropanoic acid is obtained, the final step is its conversion to the corresponding ester, this compound. This is typically achieved through esterification reactions.

Direct Esterification Techniques for Carboxylic Acids

Direct esterification, often referred to as Fischer-Speier esterification, is a common method for converting carboxylic acids into esters. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. e-bookshelf.denih.gov

For the synthesis of a this compound ester, 3,3-diphenylpropanoic acid would be refluxed with the desired alcohol (e.g., ethanol (B145695) for ethyl this compound). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. e-bookshelf.de While effective, the reactivity of sterically hindered carboxylic acids like 3,3-diphenylpropanoic acid can be lower than that of their unhindered counterparts. nih.gov Alternative catalysts, such as a combination of boric acid and sulfuric acid, or the use of trimethylsilyl (B98337) chloride (TMSCl), have been developed to facilitate the esterification of more challenging substrates. e-bookshelf.de Biocatalysts, such as lipases, have also been employed for the esterification of similar structures like 3-phenylpropanoic acid, offering a green alternative with high conversion rates. mdpi.com

Nucleophilic Acyl Substitution Strategies for Ester Formation

Nucleophilic acyl substitution provides a versatile and often more reactive pathway to ester formation, especially for sterically hindered or less reactive carboxylic acids. libretexts.orgmasterorganicchemistry.com This strategy typically involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an anhydride. libretexts.org

Table 3: General Nucleophilic Acyl Substitution for Ester Synthesis

| Step | Reactants | Reagent | Intermediate/Product | Mechanism | Reference |

|---|---|---|---|---|---|

| 1. Activation | 3,3-Diphenylpropanoic Acid | Thionyl Chloride (SOCl₂) | 3,3-Diphenylpropanoyl Chloride | Conversion of -OH to a good leaving group | libretexts.org |

Synthesis of Hydroxylated this compound Analogues

The introduction of a hydroxyl group to the this compound scaffold, particularly at the beta-position, generates β-hydroxy esters, a structural motif of significant interest in organic synthesis. These hydroxylated analogues serve as versatile intermediates for the synthesis of more complex molecules. Various synthetic strategies have been developed to access these compounds, ranging from classic organometallic reactions to modern asymmetric catalytic methods.

Reformatsky Reactions in Beta-Hydroxy Ester Synthesis

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. wikipedia.org The reaction involves the condensation of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org These organozinc reagents are less reactive and less basic than their lithium enolate or Grignard counterparts, which prevents side reactions like self-condensation of the ester or proton transfer. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds as follows:

Enolate Formation: Zinc metal inserts into the carbon-halogen bond of the α-haloester. wikipedia.org The resulting compound can form a dimerized zinc enolate structure. wikipedia.org

Carbonyl Addition: The oxygen of the ketone or aldehyde coordinates to the zinc atom, leading to a six-membered chair-like transition state. wikipedia.org

C-C Bond Formation: A rearrangement occurs, forming a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon. wikipedia.org

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes zinc salts. wikipedia.org

For the synthesis of hydroxylated this compound analogues, a diaryl ketone such as benzophenone (B1666685) would serve as the carbonyl component, reacting with an α-haloacetate ester in the presence of zinc. While the classic Reformatsky reaction provides a direct route to racemic β-hydroxy esters, modern variations have expanded its scope. Metals other than zinc, such as indium, samarium(II) iodide, and titanium(II) chloride, have also been employed to facilitate the reaction. wikipedia.org Furthermore, copper-catalyzed and iron-mediated versions of the Reformatsky reaction have been developed as efficient alternatives. organic-chemistry.org

Asymmetric Catalytic Approaches for Enantiomerically Enriched Hydroxylated Derivatives

Accessing enantiomerically pure β-hydroxy esters is crucial, as different enantiomers can exhibit distinct biological properties. nih.gov Consequently, significant research has focused on asymmetric catalytic methods to control the stereochemistry during the synthesis of hydroxylated this compound derivatives. nih.gov

Several strategies have proven effective:

Asymmetric Reformatsky Reactions: The classic Reformatsky reaction can be rendered enantioselective by the addition of a chiral ligand. For instance, the use of chiral N,N-dialkylnorephedrine in the presence of ketones has been shown to produce optically active β-hydroxy esters with good enantiomeric excesses (up to 75% ee). rsc.org

Asymmetric Aldol (B89426) Reactions: The direct catalytic asymmetric aldol reaction between aldehydes and glycinate (B8599266) Schiff bases, catalyzed by zinc–ProPhenol complexes, provides syn-β-hydroxy-α-amino esters with high yields and excellent diastereo- and enantioselectivity. acs.org Another approach involves the 1,6-conjugate addition of α-hydroxy ketones to para-quinone methides, catalyzed by dinuclear zinc-ProPhenol complexes, yielding chiral β,β-diaryl-α-hydroxy ketones with up to >99% ee. scilit.com

Asymmetric Hydrogenation and Transfer Hydrogenation: Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) is a powerful tool. Racemic α-keto esters can be reduced with high stereoselectivity using ruthenium(II) catalysts. nih.gov Specifically, the asymmetric reduction of α-methoxy β-ketoesters like methyl-2-methoxy-3-oxo-3-phenylpropanoate has been achieved using Rh(III) complexes through a DKR process in both organic solvents and water, yielding the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivity and excellent enantioselectivity. bohrium.com

The following table summarizes selected asymmetric methods for preparing hydroxylated diaryl or phenyl propanoate derivatives.

| Method | Catalyst/Ligand | Substrate Example | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Enantioselective Reformatsky Reaction | Chiral N,N-dialkylnorephedrine | Ketones | Optically active β-hydroxy esters | Up to 75% ee | rsc.org |

| Asymmetric Transfer Hydrogenation (DKR) | Ru(II) complexes with diarylethylene diamine monosulfonamide ligands | Racemic β-amino-α-keto esters | Enantioenriched anti-α-hydroxy-β-amino esters | High diastereo- and enantioselectivity | nih.gov |

| Asymmetric Aldol Reaction | Zinc–ProPhenol complexes | Glycine Schiff bases and aldehydes | syn β-hydroxy-α-amino esters | Good to excellent diastereo- and enantioselectivity | acs.org |

| Asymmetric 1,6-Conjugate Addition | Dinuclear zinc-ProPhenol complexes | α-hydroxy ketone and para-quinone methides | Chiral β,β-diaryl-α-hydroxy ketones | Up to >99% ee, >99:1 dr | scilit.com |

| Asymmetric Transfer Hydrogenation (DKR) | Tethered Rh(III) complexes | rac-methyl-2-methoxy-3-oxo-3-phenylpropanoate | syn α-methoxy β-hydroxyesters | High dr, excellent ee | bohrium.com |

Preparation of Substituted this compound Derivatives

The functionalization of the this compound structure through the introduction of various substituents is key to modifying its chemical and biological properties. Methods have been developed to install amino groups and to interconvert existing functional groups on the propanoate backbone.

Synthetic Routes to Amino-Substituted Diphenylpropanoates

The introduction of an amino group into the diphenylpropanoate framework can be achieved through several synthetic pathways. One common strategy involves the Heck-Matsuda reaction, which can be used to construct 3-arylpropylamine structures. researchgate.net For example, a stereoselective Heck-Matsuda reaction of cinnamate (B1238496) esters with arenediazonium salts produces β,β-diarylacrylates, which can then be converted to β,β-diphenylpropanoates. acs.org These intermediates are versatile building blocks for further transformations into amino-derivatives. acs.orgresearchgate.net

Another direct approach starts from readily available materials like 3-nitrobenzoic acid. In a multi-step synthesis, 3-nitrobenzoic acid is first converted to its acid chloride and then reacted with L-phenylalanine methyl ester. d-nb.info The nitro group of the resulting compound, (S)-methyl 2-(3-nitrobenzamido)-3-phenylpropanoate, is subsequently reduced to an amine, yielding (S)-methyl 2-(3-aminobenzamido)-3-phenylpropanoate. d-nb.infonih.gov This amino-substituted derivative can then be used as a scaffold for further peptide-like couplings. nih.gov

A chemoenzymatic approach has also been reported for the synthesis of 3-amino-3-phenylpropanoic acid. researchgate.net This method may involve the enzymatic resolution of a racemic precursor, followed by chemical conversion of a hydroxyl group into an amino group, for instance, via a diphenylphosphoryl azide (B81097) (DPPA) replacement. researchgate.net

The following table outlines a synthetic sequence for an amino-substituted phenylpropanoate derivative.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3-Nitrobenzoic acid | SOCl₂, DMF (cat.), DCM | 3-Nitrobenzoyl chloride | d-nb.info |

| 2 | 3-Nitrobenzoyl chloride and L-Phe-OMe | Et₃N, DCM | (S)-Methyl 2-(3-nitrobenzamido)-3-phenylpropanoate | d-nb.info |

| 3 | (S)-Methyl 2-(3-nitrobenzamido)-3-phenylpropanoate | H₂, Pd/C | (S)-Methyl 2-(3-aminobenzamido)-3-phenylpropanoate | nih.gov |

Functional Group Interconversion Strategies on the Propanoate Backbone

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another without altering the carbon skeleton. ub.edufiveable.me On the this compound backbone, several key interconversions can be performed to access a variety of derivatives.

Common FGI strategies applicable to the propanoate backbone include:

Ester Hydrolysis: The ester group can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for subsequent reactions, such as amide bond formation.

Ester to Amide (Amidation): The ester can be converted directly to an amide. One method involves reaction with dimethylaluminium amide. vanderbilt.edu Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov

Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu If a less powerful reducing agent such as diisobutylaluminium hydride (DIBAL-H) is used, the ester can be reduced to an aldehyde. vanderbilt.edu

Hydroxyl Group to Halide: If the backbone contains a hydroxyl group, it can be converted into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert alcohols to the corresponding chlorides or bromides. vanderbilt.edu

Halide to Azide/Nitrile: A halide can be displaced by nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) to introduce an azide or a nitrile group, respectively. vanderbilt.edu The azide can then be reduced to a primary amine. vanderbilt.edu

These transformations provide access to a wide array of functionalized this compound derivatives, significantly expanding the chemical space available for further investigation.

Chemical Reactivity and Transformation Studies of 3,3 Diphenylpropanoate Systems

Ester Hydrolysis and Transesterification Reactions

The ester group in 3,3-diphenylpropanoate and its derivatives is a primary site for chemical modification, readily undergoing hydrolysis and transesterification reactions. These processes can be achieved through chemical or enzymatic catalysis, with enzymatic methods offering high selectivity under mild conditions.

Enzymatic catalysis, particularly using lipases, is a widely employed strategy for the hydrolysis and transesterification of esters. scielo.brnih.gov However, direct enzymatic studies on this compound are scarce in the literature, likely due to the significant steric hindrance posed by the two bulky phenyl groups at the C-3 position, which can impede access to the enzyme's active site. researchgate.net Consequently, research has focused on less sterically hindered analogues, such as ethyl 3-hydroxy-3-phenylpropanoate, to investigate the enzymatic behavior of related structures.

Studies on ethyl 3-hydroxy-3-phenylpropanoate demonstrate that enzymes like Pseudomonas cepacia lipase (B570770) (PCL) and Pig Liver Esterase (PLE) can effectively catalyze its hydrolysis. scielo.br PCL, in particular, has shown excellent results in the kinetic resolution of racemic mixtures of this substrate. For instance, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using PCL can achieve 50% conversion, yielding the unreacted (R)-ester with high enantiomeric excess (>98% e.e.) and the corresponding (S)-acid product, also with high enantiopurity (93% e.e.). scielo.br

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered Ester | Enantiomeric Excess (e.e.) of Acid Product |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50 | >98% (R)-ester | 93% (S)-acid |

| Pig Liver Esterase (PLE) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 35 | 39% (R)-ester | Not specified |

| Candida rugosa Lipase (CRL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | Low selectivity observed |

Transesterification reactions, which involve the exchange of the alcohol part of an ester, are also catalyzed by lipases. scielo.br These reactions are crucial for producing new ester derivatives under mild conditions. While specific data on this compound is not available, the principles of lipase-catalyzed transesterification are well-established and would theoretically apply, contingent on overcoming the steric constraints of the substrate. researchgate.net

The cleavage of the ester bond in this compound can be readily achieved by base-catalyzed hydrolysis, a process commonly known as saponification. Although specific kinetic rate constants for ethyl this compound are not prominently documented, the reaction is expected to follow the well-established mechanism for alkaline hydrolysis of esters. core.ac.ukresearchgate.net

This reaction is typically a second-order process, being first-order with respect to the ester concentration and first-order with respect to the hydroxide (B78521) ion concentration. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group. In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com The rate of this reaction is influenced by factors such as temperature, solvent, and the concentrations of the reactants. core.ac.uk

Functional Group Interconversions on the Propanoate Chain

The propanoate chain of the this compound system allows for various functional group transformations, enabling the synthesis of a range of derivatives such as alcohols and ketones.

The ester group of 3,3-diphenylpropanoates and the carboxylic acid group of the parent 3,3-diphenylpropionic acid can be readily reduced to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol. A standard and highly effective reagent for this transformation is lithium aluminum hydride (LAH), a powerful reducing agent capable of reducing both esters and carboxylic acids. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Alternatively, a milder and more selective method for the reduction of the carboxylic acid involves the use of sodium borohydride (B1222165) in combination with iodine (I₂). This system effectively reduces 3,3-diphenylpropionic acid to 3,3-diphenylpropan-1-ol in good yields.

| Starting Material | Reagent(s) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 3,3-Diphenylpropionic acid | Sodium Borohydride (NaBH₄), Iodine (I₂) | Glycol dimethyl ether | 3,3-Diphenylpropan-1-ol | 95.4 |

| Ethyl this compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 3,3-Diphenylpropan-1-ol | High (Typical) |

In analogues of the this compound system that contain a hydroxyl group, such as ethyl 3-hydroxy-3,3-diphenylpropanoate, this secondary alcohol can be oxidized to form the corresponding β-keto ester, ethyl 3-oxo-3,3-diphenylpropanoate. nih.gov To avoid over-oxidation or side reactions, this transformation requires the use of mild oxidizing agents.

The Swern oxidation is a highly effective method for this purpose. wikipedia.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. youtube.com The reaction proceeds under mild conditions and is tolerant of many other functional groups, making it ideal for complex molecules. The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an elimination reaction promoted by the base to yield the ketone. wikipedia.org

Another common reagent for the oxidation of secondary alcohols to ketones is Pyridinium chlorochromate (PCC). libretexts.org PCC is a milder alternative to stronger chromium-based oxidants and typically provides the desired ketone in good yield without significant side reactions when used in a solvent like dichloromethane (B109758) (DCM). scribd.com

The two phenyl rings of the this compound system are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation. nih.gov In this type of reaction, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. For bromination, a common method involves reacting the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). researchgate.net The catalyst polarizes the Br-Br bond, generating a strong electrophile that can be attacked by the aromatic ring.

The substituent already present on the benzene (B151609) ring directs the position of the incoming electrophile. The 3-propanoate chain attached to the benzene ring is an alkyl group, which is considered a weakly activating group and an ortho-, para- director. Therefore, the bromination of this compound is expected to yield a mixture of products where bromine is substituted at the ortho and para positions of the phenyl rings. The reaction of the related compound, 3-phenylpropanoic acid, with bromine and a Lewis acid catalyst leads to this type of aromatic substitution.

Substitution at the aliphatic positions of the propanoate chain, particularly at the C-2 position, is also possible. This typically requires the generation of an enolate intermediate under basic conditions, which can then act as a nucleophile to attack an electrophile.

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound systems, these reactions enable the elaboration of the core structure, leading to more complex molecules and derivatives with potential applications in various fields of chemistry.

Aldol (B89426) Condensation and Related Additions in Derivative Synthesis

Aldol and Michael addition reactions are powerful methods for forming C-C bonds. In the context of this compound derivatives, these reactions typically involve the generation of an enolate from the propanoate moiety, which then acts as a nucleophile.

The Claisen-Schmidt condensation, a type of crossed-aldol reaction, can be used to synthesize α,β-unsaturated carbonyl compounds from aldehydes and ketones. nih.gov While direct aldol condensation of a this compound ester is challenging due to the acidity of the α-protons, derivatives can be employed. For example, a ketone derivative incorporating the 3,3-diphenylpropyl moiety can undergo condensation with various benzaldehydes. This reaction is fundamental in creating chalcone-like structures which are precursors to various heterocyclic compounds. nih.gov

Michael addition reactions, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be used to extend the this compound skeleton. Porous polymers have been synthesized through the aza-Michael addition of multifunctional acrylates and diamines. rsc.org This principle can be applied to create complex polymeric structures from acrylate (B77674) derivatives of this compound.

Table 1: Examples of Aldol-type Condensation for Derivative Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Acetone | (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one | nih.gov |

| Cycloalkanones | Aromatic Aldehydes | α,α'-bis(substituted)benzylidene-cycloalkanones | researchgate.net |

Cross-Coupling Reactions Involving Diphenylpropanoate Precursors

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, particularly between sp²- and sp³-hybridized carbon atoms. nih.govscielo.br Precursors derived from this compound, such as aryl halides or triflates, can be coupled with a variety of organometallic reagents.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate, is widely used for the synthesis of biaryl motifs. scielo.br A this compound precursor containing a bromoaryl group could be coupled with a boronic acid to introduce new aryl or alkyl substituents. The efficiency of these reactions often depends on the choice of palladium precatalyst and ligand. chemrxiv.orgnih.gov For instance, the use of specialized biarylphosphine ligands can improve reaction outcomes for challenging substrates. nih.gov

While historically challenging, cross-coupling reactions involving sp³-hybridized substrates have seen significant advancements. nih.gov This opens up possibilities for the direct functionalization of the alkyl chain of this compound derivatives, provided a suitable leaving group is present.

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling

| Catalyst/Precatalyst | Ligand Type | Typical Reaction | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Biarylphosphines (e.g., tBuBrettPhos) | C-N, C-C, C-O coupling | chemrxiv.orgnih.gov |

| (η³-cinnamyl)₂ (μ-Cl)₂Pd₂ | N-Heterocyclic Carbenes (NHCs) | Suzuki-Miyaura | nih.gov |

Annulation Reactions in Heterocyclic Compound Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are crucial for synthesizing heterocyclic compounds. chim.itresearchgate.net Diphenylpropanoate precursors can be designed to participate in these cyclization reactions, leading to diverse heterocyclic frameworks.

[3+2] Annulation reactions are a common strategy for constructing five-membered rings. chim.itresearchgate.netnih.gov For example, a this compound derivative functionalized as a Michael acceptor could react with a 1,3-dipole. The reaction of 2-arylidene-1,3-indandiones with ethyl 2,3-butadienoate, catalyzed by a phosphine, yields functionalized spirocyclic cyclopentenes through a [3+2] cycloaddition. nih.gov A similar strategy could be envisioned for analogous diphenylpropanoate derivatives.

The synthesis of heterocycles from cyclopropenones is another versatile method. Diphenylcyclopropenone can undergo ring-opening [3+2] annulation with formamides to produce substituted diphenylfuranones. nih.gov This highlights the potential of strained ring systems derived from diphenylpropanoic acid precursors in heterocyclic synthesis.

Metal-Catalyzed Transformations and Organometallic Reagents

The use of metal catalysts provides efficient and selective pathways for modifying organic molecules. For this compound systems, transition metal and Lewis acid catalysis are instrumental in derivatization and functionalization reactions.

Transition Metal Catalysis in Propanoate Modifications (e.g., Manganese(III), Rhodium(III))

Manganese(III)-catalyzed reactions are gaining prominence for their ability to mediate C-H functionalization and oxidation reactions under mild conditions. nih.govunl.ptresearchgate.netresearchgate.net Manganese(III) acetate (B1210297), for example, can initiate radical cyclizations. unl.pt While direct C-H activation on the diphenylpropanoate core is challenging, functional groups can be introduced that direct the manganese catalyst to a specific site. For instance, manganese-catalyzed azidation can occur at positions alpha to a carbamate (B1207046) group due to radical stabilization, a strategy that could be applied to appropriately modified this compound systems. nih.gov

Rhodium(III)-catalyzed C-H activation is a powerful method for constructing C-C and C-heteroatom bonds, often using a directing group to achieve high regioselectivity. nih.govrsc.orgorganic-chemistry.orgresearchgate.net A common approach involves the use of benzamide (B126) derivatives where the amide directs the Rh(III) catalyst to activate an ortho C-H bond of the phenyl ring. This activated species can then couple with partners like alkynes or alkenes to form N-heterocycles, such as isoquinolones. nih.govorganic-chemistry.org A this compound derivative could be readily incorporated into the N-substituent of a benzamide, allowing for the synthesis of complex heterocyclic structures bearing this side chain. The choice of the cyclopentadienyl (B1206354) (Cp*) ligand on the rhodium catalyst is crucial for its reactivity. nih.gov

Table 3: Overview of Mn(III) and Rh(III) Catalyzed Transformations

| Catalyst System | Reaction Type | Key Feature | Representative Substrate | Reference |

|---|---|---|---|---|

| Mn(OAc)₃ | Radical Cyclization | C-C bond formation via radical intermediate | Alkenes and acetic acid | unl.pt |

| Mn(III)-salen | C-H Azidation | Late-stage functionalization | Bioactive molecules | nih.gov |

| [CpRhCl₂]₂ | C-H Activation / Annulation | Directed ortho-C-H functionalization | N-(pivaloyloxy)benzamides | organic-chemistry.org |

Lewis Acid Catalysis in Derivatization Reactions

Lewis acids are widely used to catalyze a variety of organic reactions by activating electrophiles or coordinating to functional groups. nih.govnih.govrsc.orgrsc.org In the context of this compound derivatization, Lewis acids can facilitate reactions such as Friedel-Crafts alkylations, Claisen rearrangements, and ester manipulations.

For example, a Lewis acid like indium(III) chloride (InCl₃) supported on MCM-41 can be used for the selective deprotection of aryl propionate (B1217596) esters to yield the corresponding phenols. nih.gov This methodology is valuable for selectively unmasking a phenol (B47542) group in a complex molecule containing a this compound ester moiety.

Furthermore, Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) can catalyze nih.govnih.gov-sigmatropic rearrangements like the allenoate-Claisen rearrangement. nih.gov An allylic amine can react with an allenoate ester to produce highly substituted β-amino esters. This demonstrates how the propanoate portion of a more complex molecule could be constructed or modified using Lewis acid catalysis. The synthesis of cyclopropenone derivatives, which are precursors for heterocycles, can also be achieved by treating specific substrates with boron trifluoride (BF₃) as a Lewis acid catalyst. nih.gov

Table 4: Selected Lewis Acid-Catalyzed Reactions

| Lewis Acid | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| InCl₃/MCM-41 | Ester Deprotection | Aryl propionates | Phenols | nih.gov |

| Yb(OTf)₃ | Allenoate-Claisen Rearrangement | Allylic amines, allenoate esters | β-amino-α,β,ε,ζ-unsaturated esters | nih.gov |

| BF₃·OEt₂ | Cyclopropenone Synthesis | Substituted acetylenes | Substituted cyclopropenones | nih.gov |

Stereochemical Aspects and Asymmetric Synthesis of Diphenylpropanoate Derivatives

Enantioselective Synthesis Methodologies

Enantioselective synthesis involves reactions that preferentially form one enantiomer over its mirror image. This is often achieved through asymmetric induction, where a chiral element influences the reaction's stereochemical outcome.

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment favors the formation of one enantiomer or diastereoisomer over another. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.org The induction can be categorized as internal, relayed, or external, with external induction via chiral catalysts being an economically favorable approach. wikipedia.org

In the context of diphenylpropanoate synthesis, asymmetric induction can be applied during key bond-forming steps, such as the addition of a nucleophile to a carbonyl group. The stereochemical outcome is governed by the energy difference between the diastereomeric transition states, with the lower energy pathway being favored. Models like the Felkin-Anh and Cram's rule help predict the stereochemistry of nucleophilic additions to chiral aldehydes and ketones, which can be precursors to chiral diphenylpropanoate structures. wikipedia.org For example, the presence of a pre-existing stereocenter in a molecule will direct the formation of a new adjacent stereocenter by influencing the trajectory of the incoming reagent based on steric hindrance. wikipedia.org

Diastereoselective reactions produce a predominance of one diastereomer over others. When a molecule contains multiple stereocenters, controlling the relative configuration of each is essential. Various synthetic strategies have been developed to create substituted propanoates with high diastereoselectivity.

One effective method involves the Grignard addition to chiral aldehydes. For instance, the addition of phenylmagnesium bromide to chiral N-Boc-N,O-isopropylidene-α-methylserinals has been used to synthesize all four stereoisomers of α-methyl-β-phenylserine, a related α,α-disubstituted α-amino acid structure. unirioja.es This approach demonstrates high levels of diastereoselectivity, which can be influenced by reaction temperature. unirioja.es Similarly, the synthesis of β-hydroxy-α-phenyl-diphenylpropanoate derivatives can yield specific syn- and anti- diastereomers. rsc.org The synthesis of complex derivatives like methyl 2,3-diamino-3-phenylpropanoates has also been achieved through asymmetric routes starting from N-substituted imines. dntb.gov.ua

| Methodology | Substrate/Precursor | Resulting Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Grignard Addition | Chiral α-methylserinal | α-Methyl-β-phenylserines | High diastereoselectivity, temperature-dependent. | unirioja.es |

| Nucleophilic Addition | Chiral Aldehydes | syn- and anti-β-Hydroxy-α-phenyl-diphenylpropanoates | Formation of specific diastereomeric alcohols. | rsc.org |

| Reaction with Chiral Bislactim Ether | N-substituted imines | syn- and anti-Methyl 2,3-diamino-3-phenylpropanoate | Asymmetric synthesis of diamino derivatives. | dntb.gov.ua |

| Conjugate Addition | Lithium (E)-enolates | anti-(2S,3S)- and syn-(2R,3S)-3-amino esters | Generates amino esters with >95% diastereomeric excess. | ox.ac.uk |

Enzymatic Resolution and Kinetic Resolution

Enzymatic methods offer a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. scielo.br These reactions are known for their high specificity and ability to operate under mild conditions.

Kinetic resolution is a widely used technique for separating a racemic mixture. In this process, a chiral catalyst or reagent (such as an enzyme) reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. Lipases, a class of hydrolase enzymes, are particularly versatile for this purpose. mdpi.com

The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate provides a clear example of this technique. scielo.br Using Pseudomonas cepacia lipase (B570770) (PCL), a 50% conversion of the racemic ester was achieved. scielo.br This reaction yielded the unreacted (R)-ester with a high enantiomeric excess (e.e.) of 98%, while the hydrolyzed (S)-acid was obtained with 93% e.e. scielo.br Other enzymes, such as Porcine liver esterase (PLE) and Candida antarctica lipase B (CALB), are also frequently employed for the resolution of various esters and amides. scielo.brmdpi.com

| Enzyme | Substrate | Resulting Products | Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia lipase (PCL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-Hydroxy-3-phenylpropanoic acid | 50% | 98% (ester), 93% (acid) | scielo.br |

| Porcine liver esterase (PLE) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-Hydroxy-3-phenylpropanoic acid | - | Lower selectivity compared to PCL for this substrate. | scielo.br |

| Candida antarctica lipase B (CALB) | Racemic 1,2,3,4-THQ-propan-2-ols (related structures) | (S)-Alcohols and (R)-Acetates | - | >99% | mdpi.com |

The efficiency and selectivity of an enzymatic resolution are highly dependent on various reaction parameters. The optimization of these parameters is crucial for achieving high yields and enantiomeric purity on an industrial scale. researchgate.net Key factors that can be adjusted include the choice of enzyme, the nature of the solvent, the type of acyl donor (in transesterification reactions), reaction temperature, substrate concentration, and the rate of agitation. researchgate.net

Response Surface Methodology (RSM) is an advanced statistical tool used to systematically optimize these multivariable processes. researchgate.netresearchgate.net For example, in the resolution of a related compound, 1-phenyl 1-propanol, optimization led to predicted optimal conditions for substrate concentration (233 mM), temperature (47 °C), and enzyme amount (116 mg), which significantly improved the enantiomeric excess of the product. researchgate.net Such systematic optimization is essential for developing robust and efficient biocatalytic processes. researchgate.net

| Parameter | Effect on Resolution | Reference |

|---|---|---|

| Enzyme Source | Different lipases exhibit varying activity and enantioselectivity for a given substrate. | researchgate.net |

| Solvent | The polarity of the organic solvent (often quantified by log P) can significantly impact enzyme activity and stability. | researchgate.net |

| Acyl Donor | In transesterification, the chain length and structure of the acyl donor (e.g., vinyl laurate) affect reaction rates. | researchgate.net |

| Temperature | Affects enzyme activity and stability; an optimal temperature exists for maximizing enantioselectivity. | researchgate.net |

| Substrate Concentration | High concentrations can lead to substrate inhibition, affecting the reaction rate and efficiency. | researchgate.net |

| Agitation Rate | Ensures proper mixing and reduces mass transfer limitations, especially with immobilized enzymes. | researchgate.net |

Chiral Auxiliary Applications in Diphenylpropanoate Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After inducing the desired chirality, the auxiliary can be cleaved and often recovered for reuse, making it a powerful strategy in asymmetric synthesis. wikipedia.orgyork.ac.uk

The general principle involves reacting an achiral substrate with an enantiomerically pure chiral auxiliary to form a new compound. york.ac.uk This new compound, now containing a chiral center, undergoes a diastereoselective reaction where the auxiliary directs the formation of a new stereocenter. wikipedia.org Because the transition states leading to the different diastereomers have different energies, one is formed preferentially. york.ac.uk Finally, removal of the auxiliary yields the desired enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones (for asymmetric aldol (B89426) reactions) and pseudoephedrine amides. wikipedia.orgwikipedia.org Sulfur-based chiral auxiliaries have also proven effective in various transformations, including aldol and Michael addition reactions. scielo.org.mx The compound (R)-(+)-3-Hydroxy-3-phenylpropionic acid itself can serve as a key intermediate in the synthesis of novel chiral auxiliaries. lookchem.com

| Chiral Auxiliary Type | Example | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Diastereoselective alkylations and aldol reactions. | wikipedia.orgyork.ac.uk |

| Ephedrine Derivatives | Pseudoephedrine | Forms chiral amides for diastereoselective enolate alkylation. | wikipedia.org |

| Sulfinamide | tert-Butanesulfinamide | Synthesis of chiral amines via condensation with aldehydes/ketones. | wikipedia.org |

| Sulfur-based Heterocycles | Thiazolidinethiones | Acetate (B1210297) aldol reactions and Michael additions. | scielo.org.mx |

Mechanistic Investigations of Reactions Involving 3,3 Diphenylpropanoate

Reaction Pathway Elucidation

Elucidating a reaction pathway involves identifying all elementary steps, including the formation of transient intermediates and the characterization of energy barriers, known as transition states.

The nature of intermediate species formed during a reaction is a cornerstone of its mechanism. In reactions involving derivatives of 3,3-diphenylpropanoate, several types of intermediates have been proposed or identified.

For instance, the synthesis of the parent 3,3-diphenylpropionic acid via the phosphoric acid-mediated condensation of a cinnamic acid derivative proceeds through a resonance-stabilized quinonoid intermediate. This highly reactive species is formed by the protonation of the α,β-unsaturated carbonyl group, which then allows for nucleophilic attack by an aromatic substrate.

In other transformations, such as the nucleophilic substitution reactions of related compounds like ethyl 3-cyano-3,3-diphenylpropanoate, the mechanism involves the formation of a tetrahedral intermediate. evitachem.com This common intermediate in acyl substitution reactions forms when a nucleophile attacks the electrophilic carbonyl carbon, and its subsequent collapse leads to the final products. evitachem.comsaskoer.ca

Furthermore, reduction reactions can introduce radical intermediates. The reduction of unactivated esters, analogous to this compound, using samarium(II) iodide (SmI₂) in the presence of an amine and water, is understood to proceed via a fast, reversible single-electron transfer. This process generates acyl-type radical intermediates that are key to the subsequent reaction steps. nih.gov In the biosynthesis of certain aromatic compounds, intermediates such as 3-hydroxy-3-phenylpropionyl-CoA and 3-oxo-3-phenylpropionyl-CoA are involved in the β-oxidative pathway, highlighting the role of CoA-activated thioester intermediates in biological systems. researchgate.net

The transition state represents the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates and selectivity. While specific transition state analyses for this compound are scarce, studies on analogous catalytic cycles provide significant insight. Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are powerful tools for modeling these fleeting structures. elifesciences.org

For example, studies on enzyme-catalyzed hydrolysis reactions, like those by phosphotriesterases, have characterized the reaction as proceeding through an early, associative transition state. nih.gov This implies that bond formation between the nucleophile and the substrate is significantly advanced at the transition state. Analysis of the transition state in the catalytic cycle of adenylate kinase revealed that catalysis proceeds not through a single, rigid transition state but through a wide ensemble of structures, a finding that challenges classical models and suggests a high degree of flexibility is key to enzymatic efficiency. elifesciences.org

Kinetic Studies and Rate Determining Steps

A kinetic investigation into the reduction of tert-butyl 3-phenylpropanoate, a structural analog, using a SmI₂/amine/H₂O system demonstrated that the reaction is first order with respect to the ester, SmI₂, the amine, and water. nih.gov This indicates that all four components participate in the rate-determining step of the reaction.

| Component | Determined Rate Order | Rate Constant (k) [M⁻³s⁻¹] |

|---|---|---|

| Substrate | 0.96 ± 0.10 | 1.4 × 10⁻³ |

| SmI₂ | 1.09 ± 0.10 | |

| Et₃N (Amine) | 1.18 ± 0.10 | |

| H₂O | 0.92 ± 0.10 |

In enzymatic reactions, kinetic analysis is equally vital. The lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with n-butanol was found to follow a Ping-Pong bi-bi mechanism. nih.gov This mechanism involves the binding of the first substrate (the ester) and release of the first product (ethanol) before the second substrate (n-butanol) binds to the modified enzyme. The study also revealed substrate inhibition by n-butanol, where high concentrations of the alcohol slow the reaction rate. nih.gov For many acyl transfer reactions, such as addition-elimination, the initial nucleophilic attack is often the RDS. However, the subsequent elimination of the leaving group can become rate-determining depending on the stability of the tetrahedral intermediate and the ability of the leaving group to depart. saskoer.ca

Enzyme Active Site Modeling and Substrate Recognition

The unique steric and electronic properties of the this compound structure, particularly the bulky diphenylmethyl group, present a significant challenge for enzyme recognition and catalysis. Molecular modeling and structural biology are indispensable for understanding how enzymes accommodate such substrates. nih.gov

Studies on the enzymatic hydrolysis of related β-hydroxy esters provide valuable insights. Research using various hydrolases on ethyl 3-hydroxy-3-phenylpropanoate demonstrated that enzymes can effectively resolve racemic mixtures. scielo.brscielo.br However, it was also inferred from these models that increasing the steric bulk of substituents at the C-3 position of the propanoate backbone tends to decrease the enzyme's selectivity. scielo.br This suggests that the two phenyl groups in this compound would have a profound impact on its interaction with many enzyme active sites.

A compelling analogy comes from the structural analysis of an esterase (EH3) in complex with methyl 2-phenylpropanoate. researchgate.net The crystal structure revealed a very large active site cavity with three distinct channels leading to the catalytic serine residue. This architecture explains the enzyme's ability to handle substrates with significant steric bulk and its observed substrate ambiguity. researchgate.net The substrate is held in place by polar interactions with the oxyanion hole and hydrogen bonding to the catalytic triad. researchgate.net It is plausible that an enzyme capable of processing this compound would possess a similarly large and accessible active site to accommodate the two phenyl rings.

| Enzyme | Result | Key Finding |

|---|---|---|

| Pseudomonas cepacia lipase (B570770) (PCL) | Successful kinetic resolution (50% conversion) | High enantioselectivity, producing (R)-ester (98% e.e.) and (S)-acid (93% e.e.). |

| Pig liver esterase (PLE) | Promoted hydrolysis but with poor selectivity | Produced racemic acid and ester products. |

| Candida rugosa lipase (CRL) | Promoted hydrolysis but with poor selectivity | Produced racemic acid and ester products. |

The study of human dipeptidyl-peptidase III (hDPP III) also shows how enzymes adapt to bind substrates. Upon binding peptide ligands, the enzyme undergoes a significant conformational change, enclosing the substrate within the active site to correctly position it for catalysis. nih.gov This induced-fit mechanism is a common strategy for enzymes to achieve substrate specificity.

Role of Solvation and Reaction Conditions on Mechanism

The reaction mechanism is not an intrinsic property of the reactants alone; it is profoundly influenced by the reaction environment, including the solvent, temperature, pressure, and the presence of additives or catalysts.

Solvation plays a critical role in stabilizing reactants, intermediates, and transition states. A striking example is the hydrolysis of esters in a water/tetrahydrofuran (B95107) (THF) two-phase system. Studies on ethyl 3-phenylpropanoate and other esters found that the reaction was dramatically accelerated by lithium hydroxide (B78521) (LiOH) compared to other alkali metal hydroxides. jst.go.jp This effect is attributed to the ability of the lithium cation, coordinated by THF, to dissolve to some extent in the organic phase, effectively acting as a phase-transfer catalyst and increasing the rate of saponification. jst.go.jp

| Ester Substrate | Base | Yield (%) |

|---|---|---|

| Ethyl benzoate | LiOH | 40 |

| NaOH | 2 | |

| KOH | 1 | |

| Ethyl 3-phenylpropanoate | LiOH | 85 |

| NaOH | 4 | |

| KOH | 3 |

In asymmetric synthesis, reaction conditions are paramount for controlling stereoselectivity. In the phase-transfer-catalyzed alkylation of a related phthalide (B148349) system, the choice of solvent and base had a significant impact on both the reaction rate and the enantiomeric excess of the product. acs.org Nonpolar aromatic solvents like toluene (B28343) often provided the best results, while changes in temperature could either improve selectivity or halt the reaction entirely. acs.org

Non-conventional energy sources can also alter reaction kinetics and mechanisms. The use of microwave irradiation in the lipase-catalyzed transesterification of ethyl-3-phenylpropanoate was found to have a synergistic effect with the enzyme catalysis, enhancing reaction rates beyond simple thermal heating. nih.gov The effect of solvent viscosity on reaction rates can also be used as a diagnostic tool to determine if a reaction is diffusion-controlled, a process where the rate is limited by how fast reactants can encounter each other in solution. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.comliverpool.ac.uk The process involves iteratively solving the Schrödinger equation to find the electron density that minimizes the total energy of the system. mdpi.com For 3,3-diphenylpropanoate, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would predict the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. researchgate.netsemanticscholar.org This optimized structure is the foundation for all further computational analyses.

The table below presents an illustrative example of key geometric parameters for this compound that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (backbone) | ~1.53 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-H (aromatic) | ~1.08 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | ~124° | |

| C-CH-C (di-phenyl) | ~112° | |

| C-C-H (aliphatic) | ~109.5° | |

| Dihedral Angles (°) | ||

| Phenyl Ring Torsion | Variable |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Electronic structure analysis provides insight into the reactivity and electronic properties of a molecule. ijcce.ac.ir This is often achieved by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscience.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net For this compound, the HOMO and LUMO are expected to be primarily localized on the π-systems of the two phenyl rings.

Charge distribution analysis, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, determines the partial atomic charge on each atom. semanticscholar.org This mapping reveals the electrophilic (positive) and nucleophilic (negative) sites within the molecule, which is crucial for predicting its interaction with other chemical species. The carbonyl carbon is expected to be a primary electrophilic site, while the oxygen atoms would be nucleophilic centers.

The following table shows representative data from an electronic structure analysis.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical stability, low reactivity |

Vibrational Spectra Prediction and Assignment (FT-IR, Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. cigrjournal.org By analyzing the potential energy distribution (PED), these theoretical frequencies can be unambiguously assigned to specific molecular motions. researchgate.net Comparing the predicted spectra with experimental data serves as a powerful method for structural confirmation. naturalspublishing.com

Key predicted vibrational modes for this compound would include the high-frequency C=O stretching vibration of the carboxylate group, aromatic C-H stretches from the phenyl rings, and various C-C stretching and bending modes that define the molecular skeleton. ksu.edu.sa

An illustrative table of predicted vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=O Carbonyl Stretch | ~1735 | Strong in IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch | 1300 - 1150 | IR |

| CH₂ Bend (Scissoring) | ~1465 | IR |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. nih.gov

Interactions with Solvent Environments

The behavior of this compound in a solution is governed by its interactions with solvent molecules. MD simulations can explicitly model these interactions. nih.gov By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent), one can study the formation and dynamics of intermolecular forces such as van der Waals interactions and hydrogen bonds between the carboxylate oxygens and protic solvents. rsc.org Key outputs include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and the solvent-accessible surface area (SASA), which quantifies the exposure of different parts of the molecule to the solvent. mdpi.com Such studies are fundamental to understanding the compound's solubility and transport properties in various media. researchgate.net

Reaction Pathway and Mechanism Computations

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at an atomic level. For reactions involving this compound and its analogues, these methods are instrumental in understanding how catalysts function and in predicting the outcomes of reactions.

Computational Elucidation of Catalytic Mechanisms

The synthesis of phenylpropanoate derivatives often involves catalysis, and computational studies, particularly using Density Functional Theory (DFT), are crucial for mapping out the reaction mechanisms. These studies help in visualizing the entire reaction pathway, including transient intermediates and transition states, which are often impossible to observe experimentally.

For instance, in the synthesis of derivatives like ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate, copper oxide (CuO) nanoparticles are used as efficient catalysts. sgu.edu.in The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition. sgu.edu.in Computational models can elucidate the role of the CuO nanocatalyst, showing how it activates the substrate molecules and facilitates the reaction. DFT calculations can determine the energetics of each step, from the initial reaction of an aldehyde with ethyl cyanoacetate (B8463686) to the subsequent Michael addition of an indole (B1671886) derivative. sgu.edu.in

In other examples, such as the catalytic asymmetric Roskamp reaction to form α-alkyl-β-keto esters like methyl 3-oxo-2,3-diphenylpropanoate, computational studies help explain the reaction's high chemoselectivity and enantioselectivity. researchgate.net DFT calculations can model the interaction between the chiral N,N'-dioxide-scandium(III) complex catalyst and the reactants, revealing the transition state structures responsible for the stereochemical outcome. researchgate.net These models can rationalize how the catalyst creates a specific chiral environment that favors the formation of one enantiomer over the other. researchgate.net Similarly, theoretical studies on phase-transfer catalysis for asymmetric transformations help in understanding the origin of stereoselectivity by analyzing pseudo-transition state conformations. kyushu-u.ac.jp

Prediction of Reactivity and Selectivity

Computational methods are not only used to explain observed results but also to predict the reactivity of molecules and the selectivity of reactions. nih.gov Techniques such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) analysis are widely used. nih.gov

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. In studies of aminobenzylnaphthols derived from phenylpropanoate-related structures, HOMO and LUMO distributions were shown to be concentrated in specific regions of the molecule, identifying them as areas of high reactivity. nih.gov

MESP analysis maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. nih.gov Red regions indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov For derivatives of ethyl 2-cyano-3-phenylpropanoate, MESP analysis can identify the hydrogen-bond donors and acceptors as blue and red regions, respectively, which helps in predicting intermolecular interactions and reactive sites. nih.govnih.gov

Furthermore, machine learning models combined with quantum mechanical descriptors are emerging as powerful tools for predicting regioselectivity in complex reactions with high accuracy and speed. semanticscholar.org These models can learn from large datasets of reactions to predict the major product of a new reaction, significantly accelerating the process of reaction discovery and optimization. semanticscholar.org

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Computational analysis provides deep insights into these forces, which are fundamental to crystal engineering and materials science.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps various properties onto a unique surface for a molecule within a crystal, defined as the region where the contribution to the electron density from that molecule is greater than that from all other molecules.

For several derivatives of phenylpropanoate, Hirshfeld surface analysis has been employed to understand their crystal packing. nih.govresearchgate.netnih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. nih.gov

In the crystal structure of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the most significant contributions to the crystal packing come from H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) interactions. nih.govresearchgate.net This indicates that van der Waals forces and hydrogen bonding are the dominant interactions governing the packing. nih.gov Similarly, for ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, H···H contacts were found to be the most important, accounting for 54.6% of the interactions. nih.govresearchgate.net

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative phenylpropanoate derivative. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 45.9 |

| H···N/N···H | 23.3 |

| H···C/C···H | 16.2 |

| H···O/O···H | 12.3 |

| Other | 2.3 |

| Data for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. |

These analyses provide a detailed quantitative picture of how molecules assemble in the solid state. scirp.org

Hydrogen Bonding and π-Stacking Interactions

Beyond the quantitative breakdown from Hirshfeld analysis, computational studies allow for a detailed geometric and energetic characterization of specific interactions like hydrogen bonds and π-stacking. rsc.orgnih.gov These non-covalent interactions are critical in defining the supramolecular architecture of molecular crystals. nih.gov

In the crystal structures of phenylpropanoate derivatives, various types of hydrogen bonds are observed, such as N—H···N, O—H···N, N—H···O, and C—H···O. researchgate.netnih.govresearchgate.net For example, in one derivative, N—H···N hydrogen bonds form molecular chains, which are then connected by O—H···N bonds to form ribbons. These ribbons are further linked by C—H···π interactions, creating layers. nih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy of 3,3-Diphenylpropanoate and its derivatives reveals characteristic signals corresponding to the different types of protons present in the molecule. For instance, in a related compound, ethyl 3-phenylpropionate, the aromatic protons of the phenyl groups typically appear as a multiplet in the range of δ 7.16-7.29 ppm. nih.gov The methylene (B1212753) protons adjacent to the carbonyl group and the phenyl groups show distinct signals, often as triplets, due to coupling with neighboring protons. nih.govrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In ethyl 3-phenylpropionate, the carbonyl carbon of the ester group shows a characteristic resonance at approximately δ 172.82 ppm. nih.gov The carbons of the phenyl rings appear in the aromatic region (around δ 126-141 ppm), while the methylene carbons and the methyl carbon of the ethyl group have signals at higher fields. nih.govchemicalbook.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to the substituents on the phenyl rings and the nature of the ester group.

Table 1: Representative NMR Data for Phenylpropanoate Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Ethyl 3-phenylpropionate | ¹H | 7.16-7.29 | m | Aromatic-H |

| 4.12 | q | -OCH₂CH₃ | ||

| 2.96 | t | Ph-CH₂- | ||

| 2.60 | t | -CH₂CO- | ||

| 1.21 | t | -OCH₂CH₃ | ||

| ¹³C | 172.82 | - | C=O | |

| 140.62 | - | Aromatic C-ipso | ||

| 128.47 | - | Aromatic C-H | ||

| 128.30 | - | Aromatic C-H | ||

| 126.23 | - | Aromatic C-H | ||

| 60.35 | - | -OCH₂CH₃ | ||

| 35.94 | - | Ph-CH₂- | ||

| 31.01 | - | -CH₂CO- | ||

| 14.21 | - | -OCH₂CH₃ |

Note: Data is for a related compound and serves as a representative example. Actual chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the this compound molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. A COSY spectrum of a this compound derivative would show cross-peaks connecting the signals of the methylene protons, confirming their adjacent positions in the propane (B168953) chain. It also helps in assigning the complex multiplets in the aromatic regions by showing correlations between neighboring aromatic protons. rsc.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. rsc.org An HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data. For example, it would show a correlation between the methylene proton signals and their corresponding carbon signals, confirming their assignments. rsc.orgresearchgate.net This is particularly useful for unambiguously assigning the carbons in the aliphatic chain and distinguishing them from the aromatic carbons. rsc.org

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific bonds and functional groups. gaussian.comlibretexts.orguni-leipzig.dedtu.dksmu.edu

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1705-1765 cm⁻¹, is characteristic of the carbonyl stretching vibration of the ester group. scispace.com

C-O Stretch: The C-O stretching vibrations of the ester group usually appear in the fingerprint region of the IR spectrum.

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to several bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the propane chain are typically found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. uobaghdad.edu.iqrug.nl For instance, the symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. psu.edu

Table 2: Key Vibrational Frequencies for Phenylpropanoate Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1750-1735 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch | 1300-1000 | Strong | Weak |

Note: Ranges are approximate and can be influenced by the specific molecular environment.

The vibrational spectra can also offer insights into the conformational preferences of the molecule. nih.govnih.gov The positions and shapes of certain bands, particularly in the fingerprint region, can be sensitive to the rotational isomers (conformers) present in the sample. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable spatial arrangement of the phenyl groups and the propanoate chain. nih.govnih.gov For example, studies on related molecules like 3-phenylpropionic acid have used Raman spectroscopy to infer the orientation of the molecule upon adsorption to a surface. psu.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. savemyexams.com When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). savemyexams.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com

Under the high-energy conditions of the mass spectrometer, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgresearchgate.net The analysis of these fragment ions can provide valuable clues about the molecule's structure. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group. libretexts.org The fragmentation of the diphenylpropyl portion of the molecule would also lead to specific ions, helping to confirm the presence of this structural motif. For instance, the loss of a tert-butyl group is a major fragmentation pathway for tert-butyl 3-cyano-3-phenylpropanoate, resulting in a significant fragment at m/z 216. vulcanchem.com

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. savemyexams.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint. savemyexams.com

For an ester like a this compound, fragmentation is predictable. Key fragmentation processes for esters often involve cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The stability of the resulting charged fragments determines the intensity of their corresponding peaks in the mass spectrum. libretexts.org For this compound, the presence of two phenyl groups on the same carbon atom leads to the formation of a highly stable diphenylmethyl cation or related fragments.

A plausible fragmentation pathway for Ethyl this compound would involve the following key fragments:

| Fragment Ion Structure | Proposed Fragment | Key Bond Cleavage | Theoretical m/z |

| Diphenylmethyl cation [CH(C₆H₅)₂]⁺ | Cα-Cβ bond | 167.0856 | |

| [M - OCH₂CH₃]⁺ | C-O (ester) bond | 209.0961 | |

| [M - CH₂COOH]⁺ | McLafferty-type rearrangement | 180.0934 |

This table presents predicted fragments for Ethyl this compound based on general principles of mass spectrometry. The most intense peaks are often associated with the most stable carbocations. libretexts.orgyoutube.com

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on crystalline solids provides definitive information about the spatial arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. americanpharmaceuticalreview.com

Single Crystal X-ray Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a crystalline compound. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields precise data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. researchgate.net

While specific crystal structure data for the parent this compound is not available, analysis of related structures, such as rare earth complexes of 3-phenylpropanoates, demonstrates the utility of SCXRD in revealing how the propanoate ligand coordinates to other atoms. jcu.edu.au For this compound, an SCXRD analysis would precisely define the orientation of the two phenyl rings relative to each other and to the propanoate chain.

Hydrogen Bond Networks and Crystal Packing Analysis